molecular formula C14H13BrS B8548207 2-(2-Bromomethylphenylsulfanylmethyl)benzene CAS No. 166037-38-3

2-(2-Bromomethylphenylsulfanylmethyl)benzene

Cat. No. B8548207
CAS RN: 166037-38-3
M. Wt: 293.22 g/mol
InChI Key: GHQBTCQUCXBVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromomethylphenylsulfanylmethyl)benzene is a useful research compound. Its molecular formula is C14H13BrS and its molecular weight is 293.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromomethylphenylsulfanylmethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromomethylphenylsulfanylmethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

166037-38-3

Product Name

2-(2-Bromomethylphenylsulfanylmethyl)benzene

Molecular Formula

C14H13BrS

Molecular Weight

293.22 g/mol

IUPAC Name

1-benzylsulfanyl-2-(bromomethyl)benzene

InChI

InChI=1S/C14H13BrS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

GHQBTCQUCXBVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (2-Benzylsulfanyl)methanol 4 (120 mg, 0.522 mmol) in anhydrous Et2O was cooled to 4° C. A solution of PBr3 (49 μL, 0.52 mmol) in anhydrous Et2O was added dropwise, keeping the temperature below 10° C. The reaction was allowed to warm to ambient temperature and stirred for one hour. The reaction was filtered through silica gel (2.0 g) and washed with Et2O. The filtrate was washed with H2O saturated aqueous sodium bicarbonate and brine. The organic layer was dried over Na2SO4, filtered and evaporated to give 95 mg of the named product as a yellow oil.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
49 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.